molecular formula C8H14O3 B2616000 3-(2-Methylpropyl)oxetane-3-carboxylic acid CAS No. 1522703-56-5

3-(2-Methylpropyl)oxetane-3-carboxylic acid

Cat. No.: B2616000
CAS No.: 1522703-56-5
M. Wt: 158.197
InChI Key: CVFPYLOKDVVBKE-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol It is a derivative of oxetane, a four-membered cyclic ether, and features a carboxylic acid functional group

Scientific Research Applications

3-(2-Methylpropyl)oxetane-3-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxetane-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones and aldehydes.

    Reduction: Reduced products such as alcohols and aldehydes.

    Substitution: Substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyloxetane-3-carboxylic acid
  • 3-Oxetanecarboxylic acid, 3-(2-methylpropyl)-

Uniqueness

3-(2-Methylpropyl)oxetane-3-carboxylic acid is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-methylpropyl)oxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFPYLOKDVVBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(COC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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